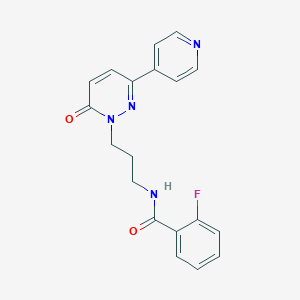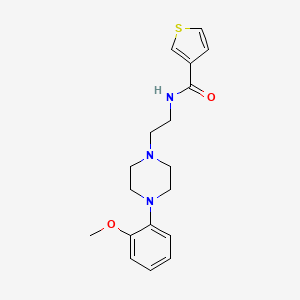![molecular formula C15H19F3N2O B2946693 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 478077-96-2](/img/structure/B2946693.png)
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Conformational Studies and Spectroscopic Analysis
Research into the conformational structure of compounds related to 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide has provided insights into their molecular configurations and stability. A study by Fujimori et al. (2007) focused on the conformational structure of the N-butyl-N-methyl-pyrrolidinium ion, revealing various stable conformations and their equilibrium in different solvents as analyzed by Raman spectroscopy and DFT calculations (Fujimori et al., 2007).
Synthetic Applications in Heterocyclic Chemistry
Significant advancements have been made in the synthesis of heterocyclic compounds using precursors and methodologies that relate to 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide. Harb et al. (2006) demonstrated the use of related butanamide structures in the synthesis of thienopyridines, showcasing the utility of these compounds in creating fused heterocyclic derivatives with potential biological applications (Harb et al., 2006).
Anticonvulsant Activity
The exploration of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has led to the identification of potential anticonvulsant agents. Kamiński et al. (2015) synthesized a library of new compounds showing a broad spectrum of activity across several seizure models, indicating the therapeutic potential of these molecules (Kamiński et al., 2015).
Ionic Liquid and Solvent Properties
Ionic liquids containing pyrrolidinium ions have been studied for their unique solvent properties and potential applications. McFarlane et al. (2000) highlighted the synthesis of novel salts based on pyrrolidinium cations, showing reduced melting points and enhanced conductivity, demonstrating the versatility of these compounds in various applications, including as electrolytes in energy devices (McFarlane et al., 2000).
Molecular Interaction and Binding Studies
Investigations into the binding capabilities of N,O-hybrid diamide ligands with N-heterocyclic cores have provided insights into the selective separation of actinides over lanthanides. Meng et al. (2021) synthesized and evaluated the complexation behaviors of such ligands, contributing to the development of more efficient separation processes for nuclear waste management (Meng et al., 2021).
properties
IUPAC Name |
3-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-7-2-3-8-20)9-14(21)19-13-6-4-5-12(10-13)15(16,17)18/h4-6,10-11H,2-3,7-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVWFAQGNRRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)

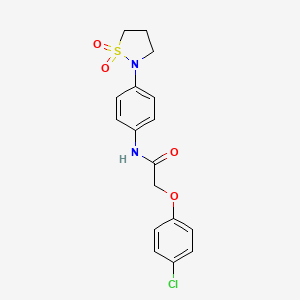
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
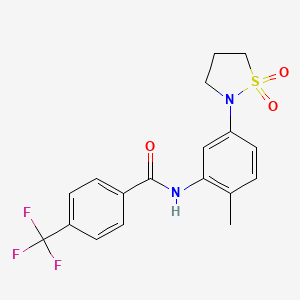
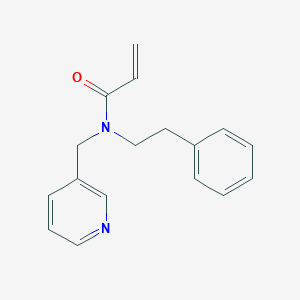

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
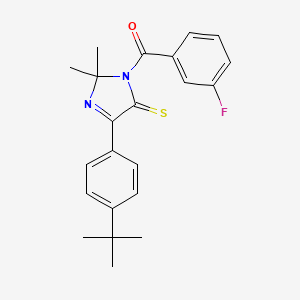
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)
